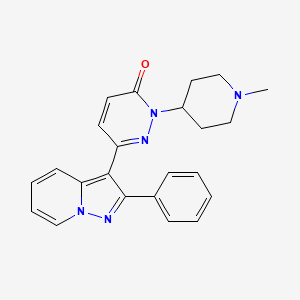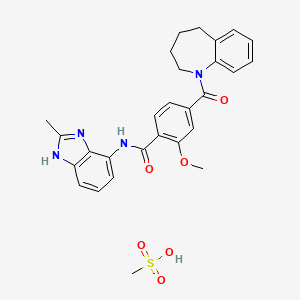![molecular formula C26H40O2 B1674086 (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene CAS No. 174627-50-0](/img/structure/B1674086.png)
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene
Descripción general
Descripción
This compound is a synthetic cannabinoid . It’s not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C25H38O3 . The structure includes a benzochromene ring system, with various functional groups attached .Physical And Chemical Properties Analysis
The molecular weight of this compound is 386.5674 g/mol . Further physical and chemical properties aren’t provided in the available resources.Aplicaciones Científicas De Investigación
Analgesic Applications
L-759,633 has been identified as a cannabinoid agonist with a high affinity for the CB2 receptor . Its analgesic properties have been explored in various models of pain, including neuropathic pain. Studies have shown that L-759,633 can exert dose-dependent analgesic effects, which are comparable to or even exceed the efficacy of traditional pain medications like pregabalin in certain models .
Anti-inflammatory Effects
The compound’s strong activity at the CB2 receptor also lends it potent anti-inflammatory properties . This has implications for the treatment of chronic inflammatory conditions, where L-759,633 could potentially modulate immune responses and provide therapeutic relief.
Neuroscience Research
In the field of neuroscience, L-759,633’s role as a CB2 receptor agonist is significant due to the receptor’s presence in the peripheral nervous system . Research in this area could lead to a better understanding of how cannabinoid receptors influence neurological functions and pathologies.
Pharmacological Research
L-759,633 serves as a tool in pharmacological research to understand the differential activation of cannabinoid receptors. Its selectivity for CB2 over CB1 receptors helps in dissecting the roles of these receptors in various physiological processes .
Cannabinoid Receptor Research
As a selective agonist, L-759,633 is used to study the endocannabinoid system, particularly the CB2 receptor’s role in health and disease. It aids in the development of new drugs targeting these receptors for conditions like pain, inflammation, and possibly even metabolic disorders .
Medical Research Applications
L-759,633 has been investigated for its potential anti-cancer effects. Studies suggest that it may affect cell proliferation, clonogenicity, and apoptosis in cancer cell lines, indicating a possible role in cancer therapy .
Mecanismo De Acción
Target of Action
L-759,633 is a cannabinoid agonist that primarily targets the CB2 receptor . The CB2 receptor is a G protein-coupled receptor (GPCR) that plays a significant role in the immune system .
Mode of Action
L-759,633 acts as a fairly selective agonist for the CB2 receptor, with a selectivity of 163x for CB2 over CB1 . It binds to the CB2 receptor and triggers a response, leading to various physiological effects.
Biochemical Pathways
Upon binding to the CB2 receptor, L-759,633 inhibits the production of cyclic AMP (cAMP) stimulated by forskolin . This inhibition occurs in cells transfected with CB2 or CB1 receptors . The reduction in cAMP levels can influence various downstream signaling pathways, leading to changes in cellular functions.
Result of Action
L-759,633 produces effects similar to other cannabinoid agonists, such as analgesia . Due to its weak activity at the cb1 receptor, it has little or no sedative or psychoactive effects . It also has a relatively strong anti-inflammatory effect due to its strong activity at the CB2 receptor . In a study, L-759,633 demonstrated a dose-dependent analgesic effect in a rat model of neuropathic pain .
Propiedades
IUPAC Name |
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O2/c1-8-9-10-11-14-25(3,4)19-16-22(27-7)24-20-15-18(2)12-13-21(20)26(5,6)28-23(24)17-19/h12,16-17,20-21H,8-11,13-15H2,1-7H3/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFMHSFGODDLKI-NHCUHLMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



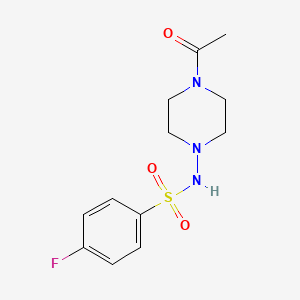
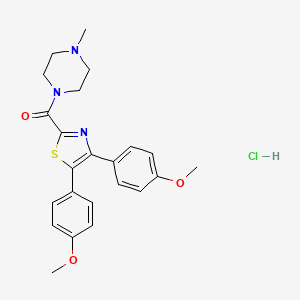
![4-[(E)-3-[[2-[[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichlorophenyl]-methylamino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B1674006.png)

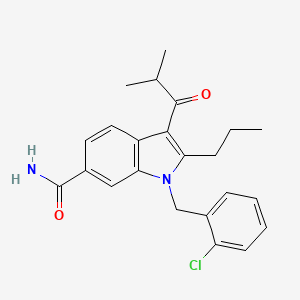
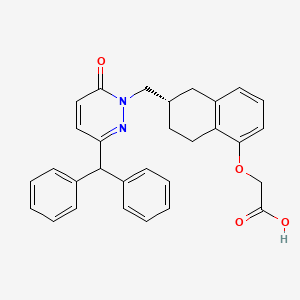
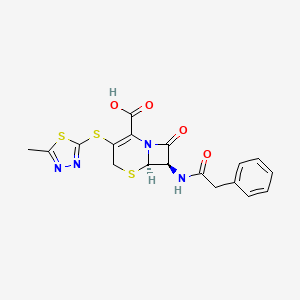
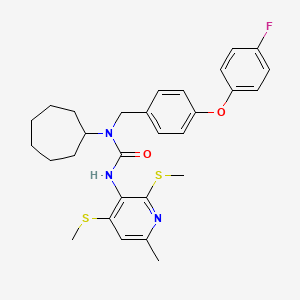
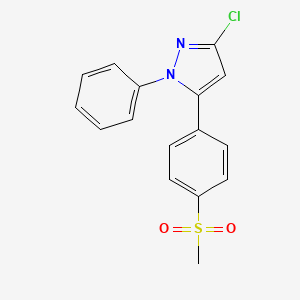
![4-[(E)-3-[[2-[[2,4-dichloro-3-[[2-methyl-4-(pyridin-2-ylmethoxy)quinolin-8-yl]oxymethyl]phenyl]-methylamino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B1674017.png)
